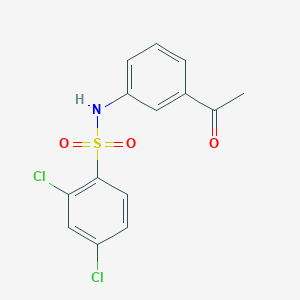

N-(3-acetylphenyl)-2,4-dichlorobenzenesulfonamide

Description

N-(3-acetylphenyl)-2,4-dichlorobenzenesulfonamide is an organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an acetyl group attached to a phenyl ring and a dichlorobenzenesulfonamide moiety. It is known for its potential use in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Properties

IUPAC Name |

N-(3-acetylphenyl)-2,4-dichlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO3S/c1-9(18)10-3-2-4-12(7-10)17-21(19,20)14-6-5-11(15)8-13(14)16/h2-8,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTVCUZJFUNTKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2,4-dichlorobenzenesulfonamide typically involves the reaction of 3-acetylphenylamine with 2,4-dichlorobenzenesulfonyl chloride. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more consistent and scalable production method. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2,4-dichlorobenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Oxidation and Reduction: The acetyl group can be oxidized to form carboxylic acids or reduced to form alcohols.

Coupling Reactions: The aromatic rings in the compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.

Major Products Formed

Substitution: Formation of various substituted sulfonamides.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

N-(3-acetylphenyl)-2,4-dichlorobenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide group.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an antibacterial and antifungal agent.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2,4-dichlorobenzenesulfonamide is primarily related to its ability to interact with biological targets through its sulfonamide group. This group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase in bacteria. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid, an essential nutrient for bacterial growth, leading to antibacterial effects. Additionally, the acetyl and dichloro groups may enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

N-(3-acetylphenyl)-2,4-dichlorobenzenesulfonamide can be compared with other sulfonamide compounds, such as:

N-(4-acetylphenyl)-4-methylbenzenesulfonamide: Similar structure but with different substitution patterns, leading to variations in biological activity.

N-(3-acetylphenyl)-4-methylbenzenesulfonamide: Another closely related compound with different substitution on the benzene ring.

1-tosyl-1H-imidazole: A sulfonamide with an imidazole ring, used in different applications.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

N-(3-acetylphenyl)-2,4-dichlorobenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.

- Molecular Formula : CHClNOS

- Molecular Weight : 344.2 g/mol

- LogP : 3.4 (indicating moderate lipophilicity)

- Hydrogen Bond Donors : 1

- Hydrogen Bond Acceptors : 4

- Rotatable Bonds : 4

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

- Cell Lines Tested :

- HeLa (cervical cancer)

- HL-60 (acute promyelocytic leukemia)

- AGS (gastric adenocarcinoma)

- MCF-7 (breast cancer)

- HCT-116 (colorectal cancer)

IC Values

The half-maximal inhibitory concentration (IC) values for the compound across different cancer cell lines are summarized in Table 1.

| Cell Line | IC (µg/mL) |

|---|---|

| HeLa | 0.89 |

| HL-60 | 5.00 |

| AGS | 9.63 |

| MCF-7 | 2.50 |

| HCT-116 | 19.99 |

The highest activity was observed in AGS cells, where the compound induced significant morphological changes indicative of apoptosis, such as cell shrinkage and membrane blebbing .

The mechanism through which this compound exerts its anticancer effects involves:

- Cell Cycle Arrest : The compound notably arrests the cell cycle in the subG0 phase, indicating the induction of apoptosis. In AGS cells treated with concentrations of 10 µg/mL, the percentage of cells in the subG0 phase increased significantly .

- Caspase Activation : The compound activates caspases-8 and -9, crucial enzymes in the apoptotic pathway. The relative activity results for caspases at varying concentrations are shown in Table 2.

| Concentration (µg/mL) | Caspase-8 Activity | Caspase-9 Activity |

|---|---|---|

| 1 | 1.16 ± 0.15 | 0.85 ± 0.03 |

| 5 | 3.53 ± 0.33 | 4.54 ± 0.20 |

| 10 | 3.39 ± 0.28 | 4.50 ± 0.14 |

These findings suggest that both extrinsic and intrinsic pathways are implicated in the apoptosis induced by this compound .

Antioxidant Activity

In addition to its anticancer properties, this compound exhibits antioxidant activity:

- DPPH and ABTS Radical Scavenging : The compound demonstrated a strong ability to scavenge free radicals, with significant inhibition percentages reported .

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated:

- Minimum Inhibitory Concentration (MIC) : Although no specific MIC values were provided for this compound alone, derivative studies indicate potential antibacterial properties against various Gram-positive and Gram-negative bacteria .

Case Studies

One notable study involved testing a series of sulfonamide derivatives similar to this compound against different cancer cell lines and evaluating their biological activity through various assays . Results confirmed that modifications to the sulfonamide moiety significantly impacted the anticancer efficacy and selectivity towards specific cancer types.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3-acetylphenyl)-2,4-dichlorobenzenesulfonamide, and how do reaction conditions influence yield and purity?

- Methodology : The compound is synthesized via a two-step process:

Sulfonamide formation : React 4-aminoacetophenone with 2,4-dichloro-5-methylbenzenesulfonyl chloride in dry pyridine under reflux (4 h, 95% yield) to form the intermediate N-(4-acetylphenyl)-2,4-dichloro-5-methylbenzenesulfonamide .

Chalcone hybridization : Perform Claisen-Schmidt condensation of the intermediate with substituted benzaldehydes in a basic medium (room temperature, 24–48 h, 53–87% yield) to generate final derivatives .

- Critical factors : Solvent choice (pyridine for sulfonylation), temperature control, and reaction time are pivotal for minimizing side reactions like over-chlorination or decomposition.

Q. How is structural integrity confirmed for this compound derivatives?

- Analytical techniques :

- NMR spectroscopy : and NMR verify substituent positions and acetyl group integration. For example, the acetyl peak appears at ~2.6 ppm in NMR .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm bond angles and planarity of the sulfonamide-chalcone hybrid .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 423.05 for CHClNOS) .

Q. What preliminary biological activities are reported for this compound?

- Anticancer activity : In vitro assays against 50 human cancer cell lines show promising GI values (e.g., 0.72 µM in MCF-7 breast cancer cells via EGFR inhibition) .

- Antioxidant potential : DPPH radical scavenging assays reveal moderate activity (IC ~25 µM), attributed to the chalcone moiety’s electron-rich structure .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, heterocyclic appendages) influence bioactivity?

- SAR insights :

- Chlorine positioning : 2,4-Dichloro substitution enhances electrophilicity and target binding compared to mono-chloro analogs .

- Heterocyclic additions : Hybridization with triazole or oxadiazole rings (e.g., compound 4c) improves antiproliferative activity by ~30% via enhanced π-π stacking with kinase active sites .

Q. What mechanistic pathways underlie its anticancer effects?

- Key pathways :

- EGFR inhibition : Blocks ATP-binding pockets, validated by Western blotting (reduced phosphorylated EGFR levels at Tyr1068) .

- Apoptosis induction : Flow cytometry (Annexin V/PI staining) shows 40% apoptosis in HCT116 cells at 10 µM via caspase-3 activation .

- Resistance mitigation : Co-treatment with autophagy inhibitors (e.g., chloroquine) enhances efficacy in resistant lines .

Q. How can experimental protocols be optimized to address low yield in large-scale synthesis?

- Phase-transfer catalysis (PTC) : Employ tetrabutylammonium bromide in biphasic systems (water/dichloromethane) to accelerate sulfonamide formation (yield increases from 70% to 92%) .

- Microwave-assisted synthesis : Reduce Claisen-Schmidt condensation time from 48 h to 2 h with controlled microwave irradiation (80°C, 300 W) .

Q. What crystallographic challenges arise in resolving this compound’s structure?

- Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine overlapping lattices, improving R from 0.15 to 0.05 .

- Disorder modeling : Apply PART and SUMP restraints to resolve rotational disorder in the acetylphenyl group .

Q. How to reconcile discrepancies in bioactivity data across studies?

- Case example : Antiproliferative GI values vary between MCF-7 (0.72 µM) and A549 (1.5 µM) due to differential expression of efflux pumps (e.g., P-gp). Validate via ABCB1-knockout models .

- Statistical rigor : Use ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) and normalize data to reference compounds (e.g., doxorubicin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.